molecular formula C10H9ClN2S B12757374 2H-Imidazole-2-thione, 1,3-dihydro-4-((4-chlorophenyl)methyl)- CAS No. 93103-24-3

2H-Imidazole-2-thione, 1,3-dihydro-4-((4-chlorophenyl)methyl)-

Cat. No.: B12757374
CAS No.: 93103-24-3
M. Wt: 224.71 g/mol
InChI Key: UTRATPYFFGDPIL-UHFFFAOYSA-N
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Description

2H-Imidazole-2-thione, 1,3-dihydro-4-((4-chlorophenyl)methyl)- is an organosulfur compound belonging to the imidazole family It is characterized by the presence of a thiourea group within its structure, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Imidazole-2-thione, 1,3-dihydro-4-((4-chlorophenyl)methyl)- typically involves the reaction of 4-chlorobenzylamine with carbon disulfide and potassium hydroxide, followed by cyclization with formaldehyde. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2H-Imidazole-2-thione, 1,3-dihydro-4-((4-chlorophenyl)methyl)- undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2H-Imidazole-2-thione, 1,3-dihydro-4-((4-chlorophenyl)methyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of polymers and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 2H-Imidazole-2-thione, 1,3-dihydro-4-((4-chlorophenyl)methyl)- involves its interaction with various molecular targets. The thiourea group can form strong hydrogen bonds with biological macromolecules, inhibiting enzyme activity or disrupting cellular processes. The compound may also interact with metal ions, affecting metalloprotein functions.

Comparison with Similar Compounds

Similar Compounds

    2H-Imidazole-2-thione, 1,3-dihydro-1-methyl-: Similar structure but with a methyl group instead of a chlorophenyl group.

    2-Imidazolidinethione: A cyclic unsaturated thiourea with similar reactivity.

Uniqueness

2H-Imidazole-2-thione, 1,3-dihydro-4-((4-chlorophenyl)methyl)- is unique due to the presence of the chlorophenyl group, which enhances its reactivity and potential applications in medicinal chemistry. This structural feature allows for more diverse chemical modifications and interactions compared to its analogs.

Properties

CAS No.

93103-24-3

Molecular Formula

C10H9ClN2S

Molecular Weight

224.71 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl]-1,3-dihydroimidazole-2-thione

InChI

InChI=1S/C10H9ClN2S/c11-8-3-1-7(2-4-8)5-9-6-12-10(14)13-9/h1-4,6H,5H2,(H2,12,13,14)

InChI Key

UTRATPYFFGDPIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CNC(=S)N2)Cl

Origin of Product

United States

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